molecular formula C21H15ClN2O3 B2934398 4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922000-53-1

4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2934398
CAS No.: 922000-53-1
M. Wt: 378.81
InChI Key: SJJRIPZTYZDYMI-UHFFFAOYSA-N
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Description

4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound that belongs to the class of dibenzo[b,f][1,4]oxazepine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzamide moiety attached to a dibenzo oxazepine core, which is further substituted with a chlorine atom and a methyl group.

Mechanism of Action

Target of Action

The primary targets of this compound are the D2 dopamine receptors and the 5-HT2 serotonin receptors . These receptors play a crucial role in the regulation of mood, reward, and cognition in the brain.

Mode of Action

The compound acts as an antagonist at these receptors . This means it binds to the receptors but does not activate them, instead, it blocks them from being activated by other substances. This can lead to a decrease in the activity of the neurotransmitters dopamine and serotonin.

Biochemical Pathways

The antagonism of D2 dopamine receptors and 5-HT2 serotonin receptors can affect several biochemical pathways. These include the dopaminergic pathways involved in reward and motivation, and the serotonergic pathways involved in mood regulation .

Result of Action

The antagonism of D2 dopamine and 5-HT2 serotonin receptors can lead to a variety of effects at the molecular and cellular level. These may include changes in neuronal firing rates, alterations in intracellular signaling pathways, and modifications of gene expression patterns .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dibenzo[b,f][1,4]oxazepine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as o-aminobenzophenone derivatives.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Attachment of the Benzamide Moiety: This step involves the reaction of the intermediate with benzoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating neurological disorders and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-2-yl)benzamide
  • 4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]diazepin-2-yl)benzamide

Uniqueness

Compared to similar compounds, 4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide exhibits unique structural features that may contribute to its distinct biological activities. The presence of the oxazepine ring system and specific substituents can influence its binding affinity and selectivity towards molecular targets.

Properties

IUPAC Name

4-chloro-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3/c1-24-17-4-2-3-5-19(17)27-18-11-10-15(12-16(18)21(24)26)23-20(25)13-6-8-14(22)9-7-13/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJRIPZTYZDYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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